1-Nitropyrene-9,10-oxide 1-Nitropyrene-9,10-oxide
Brand Name: Vulcanchem
CAS No.: 105596-43-8
VCID: VC20743491
InChI: InChI=1S/C16H9NO3/c18-17(19)11-7-6-9-5-4-8-2-1-3-10-12(8)13(9)14(11)16-15(10)20-16/h1-7,15-16H
SMILES: C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]
Molecular Formula: C16H9NO3
Molecular Weight: 263.25 g/mol

1-Nitropyrene-9,10-oxide

CAS No.: 105596-43-8

Cat. No.: VC20743491

Molecular Formula: C16H9NO3

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

1-Nitropyrene-9,10-oxide - 105596-43-8

Specification

CAS No. 105596-43-8
Molecular Formula C16H9NO3
Molecular Weight 263.25 g/mol
IUPAC Name 6-nitro-3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene
Standard InChI InChI=1S/C16H9NO3/c18-17(19)11-7-6-9-5-4-8-2-1-3-10-12(8)13(9)14(11)16-15(10)20-16/h1-7,15-16H
Standard InChI Key LMLNXNLVGAZZPV-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]

Introduction

Chemical Context and Parent Compound

Parent Compound: 1-Nitropyrene

1-Nitropyrene-9,10-oxide is derived from 1-nitropyrene, a yellow crystalline solid with needle-like structures that has a melting point of 155°C . 1-Nitropyrene has the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.2482 . As the predominant nitrated polycyclic aromatic hydrocarbon in diesel engine exhaust, 1-nitropyrene has been detected in urban and suburban air samples at concentrations ranging from 16 to 57 pg/m³ . The compound is soluble in various organic solvents including diethyl ether, ethanol, benzene, toluene, and tetrahydrofluorenone .

Environmental Significance

1-Nitropyrene is ubiquitous in environments affected by combustion processes. It forms primarily as a by-product of incomplete combustion and is particularly abundant in diesel exhaust emissions . This environmental prevalence makes understanding its metabolites, including 1-nitropyrene-9,10-oxide, crucial for assessing public health risks associated with air pollution and occupational exposure scenarios.

Formation and Metabolism

Metabolic Pathways

1-Nitropyrene undergoes two main metabolic pathways in biological systems:

  • Nitro reduction, which primarily leads to detoxification through formation of 1-aminopyrene .

  • Ring oxidation, which occurs particularly in oxygen-rich environments and produces oxidative metabolites including 1-nitropyrene-9,10-oxide .

The oxidation pathway involves cytochrome P450 enzymes that catalyze the addition of an oxygen atom across the 9,10 position of the aromatic ring system of 1-nitropyrene, resulting in the formation of 1-nitropyrene-9,10-oxide .

Metabolic Significance

The balance between these two metabolic pathways significantly influences the toxicological outcome of 1-nitropyrene exposure. In oxygen-rich tissues, the formation of oxidative metabolites like 1-nitropyrene-9,10-oxide may predominate, potentially increasing mutagenic risk in these tissues .

Mutagenicity and DNA Interactions

Comparative Mutagenicity

A significant finding regarding 1-nitropyrene-9,10-oxide is its enhanced mutagenic potency compared to other oxidative metabolites of 1-nitropyrene. In particular, mutation frequencies induced by 1-nitropyrene-9,10-oxide are 2-3 times higher than those observed with 1-nitropyrene-4,5-oxide when tested in human cell systems using shuttle vector assays .

Research Findings on Mutation Spectra

Types of Mutations Induced

Research utilizing shuttle vector assays has revealed the specific mutation spectrum induced by 1-nitropyrene-9,10-oxide. The compound induces several types of base substitutions in human cells, as shown in Table 1.

Table 1: Base Substitution Mutations Induced by 1-Nitropyrene-9,10-oxide

Mutation TypeDescription
G → ATransitions at guanine sites
G → TTransversions at guanine sites
A → GTransitions at adenine sites
G → CTransversions at guanine sites

These mutations predominantly occur at guanine nucleotide positions within the supF gene, with the majority involving G → A transitions and G → T transversions .

Sequence Specificity

A distinctive characteristic of 1-nitropyrene-9,10-oxide mutagenicity is its pronounced sequence specificity. Mutation hotspots have been identified at specific DNA sequences:

  • For guanine sites: 5'-GA sequences show particular susceptibility to mutations

  • For adenine sites: 5'-CAC sequences are preferentially targeted

This sequence specificity suggests that local DNA structure and neighboring bases significantly influence the interaction between 1-nitropyrene-9,10-oxide and DNA.

Comparison with Other Metabolites

Structural Differences

1-Nitropyrene produces multiple oxidative metabolites, with 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide being the most extensively studied. The key structural difference between these metabolites is the position of the epoxide group on the pyrene ring system .

Implications for Human Health

Exposure Pathways

Human exposure to 1-nitropyrene-9,10-oxide would primarily occur indirectly through exposure to 1-nitropyrene, followed by metabolic activation. Major exposure routes for the parent compound include:

  • Inhalation of diesel exhaust and other combustion-derived particulate matter

  • Occupational exposure in transportation, mining, and industrial settings using diesel-powered equipment

  • Urban air pollution in areas with high diesel vehicle traffic

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